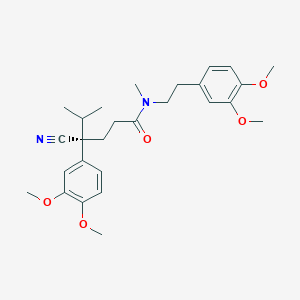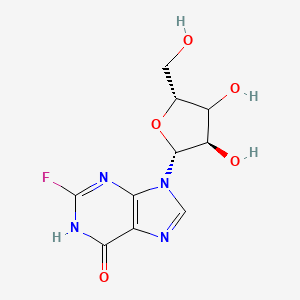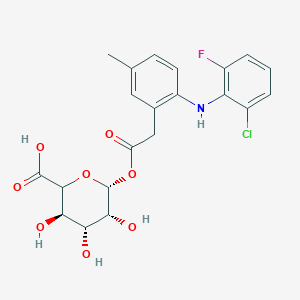![molecular formula C₂₁H₂₇D₄N₃O₉S₄ B1140774 Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine CAS No. 1397192-78-7](/img/new.no-structure.jpg)
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves several steps, typically starting with the preparation of the phenylethyl and phenoxyethyl intermediates. These intermediates are then subjected to sulfonylation reactions using dimethyl sulfone as the sulfonylating agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The final product is obtained through purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfonylamino groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves its interaction with specific molecular targets and pathways. The dimethylsulfonylamino groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine can be compared with other similar compounds, such as:
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl)amine: This compound lacks the deuterium labeling, which can affect its stability and reactivity.
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d2)amine: This compound has fewer deuterium atoms, which can influence its isotopic labeling properties. The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in analytical and research applications.
Propriétés
Numéro CAS |
1397192-78-7 |
|---|---|
Formule moléculaire |
C₂₁H₂₇D₄N₃O₉S₄ |
Poids moléculaire |
601.77 |
Synonymes |
N-[4-[2-[[2-[4-[Bis(methylsulfonyl)amiino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)methanesulfonamide-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


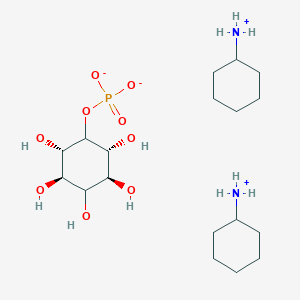
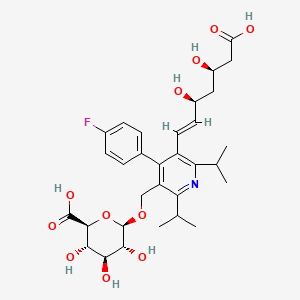
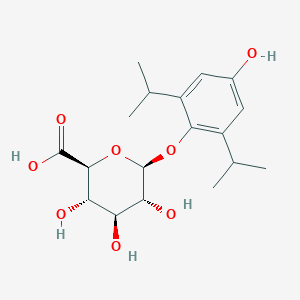

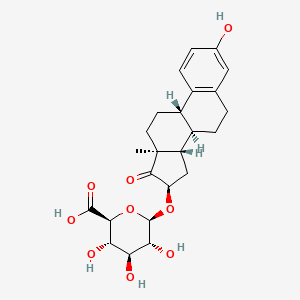
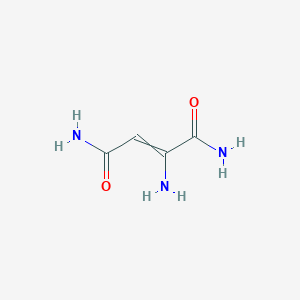


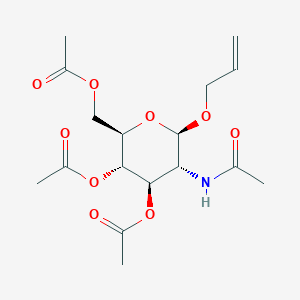
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
